molecular formula C17H17ClF2N6OS B10896076 4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896076
M. Wt: 426.9 g/mol
InChI Key: WPXGMCJFUVLOLM-QPSGOUHRSA-N
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Description

4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structural components, including a pyrazole ring, a triazole ring, and various functional groups such as chloro, methoxy, and difluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. Key steps include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the Methoxyphenyl Group: This involves nucleophilic substitution reactions to attach the methoxyphenyl group to the pyrazole ring.

    Formation of the Triazole Ring: The triazole ring is formed via cycloaddition reactions, often using azide and alkyne precursors.

    Introduction of the Difluoromethyl Group: This step involves the use of difluoromethylating agents under controlled conditions.

    Final Assembly: The final compound is assembled through condensation reactions, linking the various components together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethyl groups.

    Reduction: Reduction reactions can target the imine and triazole functionalities.

    Substitution: The chloro group is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Introduction of various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The presence of the difluoromethyl group in 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature may contribute to its effectiveness in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C17H17ClF2N6OS

Molecular Weight

426.9 g/mol

IUPAC Name

4-[(E)-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17ClF2N6OS/c1-9-14(18)10(2)25(24-9)8-12-6-11(4-5-13(12)27-3)7-21-26-16(15(19)20)22-23-17(26)28/h4-7,15H,8H2,1-3H3,(H,23,28)/b21-7+

InChI Key

WPXGMCJFUVLOLM-QPSGOUHRSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)C)Cl

Origin of Product

United States

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